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Compound of Interest

Compound Name: DQP-997-74

Cat. No.: B12370085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of

DQP-997-74, a novel negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor

(NMDAR). DQP-997-74, also known as (S)-(-)-2i, demonstrates high selectivity for NMDARs

containing the GluN2C and GluN2D subunits, making it a valuable research tool and a potential

therapeutic candidate for neurological disorders associated with these specific receptor

subtypes.

Mechanism of Action
DQP-997-74 functions as a selective negative allosteric modulator of NMDARs, with a

pronounced preference for those containing GluN2C or GluN2D subunits.[1][2][3][4][5][6] Its

inhibitory action is dependent on the presence of the agonist glutamate, indicating that DQP-
997-74's binding affinity for the receptor increases after glutamate binds.[1][6] This glutamate-

dependent mechanism suggests that DQP-997-74 may be particularly effective at attenuating

the hypersynchronous neuronal activity characteristic of certain pathological states, such as

epilepsy, which are driven by high-frequency excitatory synaptic transmission.[1][4][7] The (S)-

enantiomer is reported to be more potent and selective than the R-enantiomer.[4]
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NMDA Receptor signaling pathway and DQP-997-74's point of inhibition.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for DQP-997-74, including its in vitro

potency at various NMDAR subunits and its in vivo pharmacokinetic properties in mice.

Table 1: In Vitro Potency and Selectivity of DQP-997-74
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Receptor Subunit IC₅₀ (µM)
Selectivity vs.
GluN2A

Selectivity vs.
GluN2B

GluN2A 5.2 - ~3x

GluN2B 16 ~2.3x -

GluN2C 0.069 >100-fold >230-fold

GluN2D 0.035 >100-fold >300-fold

Data sourced from multiple references.[1][2][3][4][5][6]

DQP-997-74 shows no significant activity on AMPA, kainate, or GluN1/GluN3 receptors.[1][2][3]

[4][5]

Table 2: In Vivo Pharmacokinetics of DQP-997-74 in C57Bl/6 Mice

Administration
Route

Dose (mg/kg)
Cₘₐₓ in Plasma
(ng/mL)

Cₘₐₓ in Brain
(ng/g)

Time to Cₘₐₓ

Intraperitoneal
(IP)

10 Not Reported 23 Not Reported

Intravenous (IV) 5 642 14 15 min

Data sourced from reference[1].

The low brain concentrations observed suggest that DQP-997-74 has poor brain penetration.[1]

However, esterification of the succinate carboxylate group has been suggested as a strategy to

improve brain penetration.[1][5][7]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

This protocol was used to determine the potency and selectivity of DQP-997-74 on different

NMDAR subunits.
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Cell Culture and Transfection: Human embryonic kidney (HEK) cells were cultured and

transfected with plasmids encoding the different NMDAR subunits (GluN1, GluN2A, GluN2B,

GluN2C, and GluN2D).

Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed on

the transfected HEK cells.

Drug Application: A control response was established by applying glutamate and glycine to

activate the NMDARs. DQP-997-74 was then pre-applied or co-applied with the agonists at

varying concentrations.

Data Analysis: The inhibitory effect of DQP-997-74 was measured as a reduction in the

glutamate-evoked current. Concentration-response curves were generated to calculate the

IC₅₀ values for each receptor subunit. The glutamate-dependent mechanism was

investigated by comparing the inhibitory effects during peak and steady-state current

responses.[1][6]
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Workflow for in vitro electrophysiological characterization of DQP-997-74.

This study aimed to determine the plasma and brain concentrations of DQP-997-74 following

systemic administration in mice.

Animal Model: C57Bl/6 mice were used for the study.

Drug Administration: DQP-997-74 was administered either via intraperitoneal (IP) injection at

10 mg/kg or intravenous (IV) injection at 5 mg/kg.[1]

Sample Collection: At various time points post-administration, blood and brain tissue

samples were collected from the mice.
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Bioanalysis: The concentration of DQP-997-74 in the plasma and brain homogenates was

quantified using a suitable bioanalytical method (e.g., liquid chromatography-mass

spectrometry).

Data Analysis: The concentration-time profiles were plotted to determine key

pharmacokinetic parameters such as Cₘₐₓ and the time to reach Cₘₐₓ.[1]
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Workflow for the in vivo pharmacokinetic study of DQP-997-74.

This study evaluated the antiepileptic potential of DQP-997-74 in a relevant disease model.

Animal Model: A murine model of tuberous sclerosis complex (TSC)-induced epilepsy was

used. This model is associated with the upregulation of the GluN2C subunit.[1][7][8]

Surgical Preparation: Mice were implanted with intracortical electrodes for

electroencephalogram (EEG) recordings to monitor seizure activity.

Drug Administration: DQP-997-74 was administered via IP injection at doses of 7, 14, and 28

mg/kg.[8]

EEG Monitoring: Continuous EEG recordings were performed before and after drug

administration to monitor for spontaneous electrographic seizures.

Data Analysis: The frequency, duration, and amplitude of seizures were quantified and

compared between the pre- and post-drug administration periods to assess the antiepileptic

efficacy of DQP-997-74.[8]
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Workflow for the in vivo epilepsy study of DQP-997-74.
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Summary and Future Directions
DQP-997-74 is a highly selective and potent negative allosteric modulator of GluN2C/D-

containing NMDARs. Its glutamate-dependent mechanism of action and demonstrated efficacy

in a preclinical model of epilepsy highlight its potential as a valuable pharmacological tool and a

starting point for the development of novel therapeutics for neurological disorders. Future

research should focus on improving the pharmacokinetic profile of this compound series to

enhance brain penetration and enable further in vivo characterization and therapeutic

development. The development of prodrugs is one promising strategy to achieve this goal.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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